molecular formula C8H10N4O2S2 B2411852 N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}cyclopropanecarboxamide CAS No. 893330-71-7

N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}cyclopropanecarboxamide

Cat. No.: B2411852
CAS No.: 893330-71-7
M. Wt: 258.31
InChI Key: BSUUFDQYGWDDLO-UHFFFAOYSA-N
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Description

N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}cyclopropanecarboxamide is a chemical compound that belongs to the class of thiadiazole derivatives.

Preparation Methods

The synthesis of N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}cyclopropanecarboxamide typically involves the stepwise alkylation of the sulfur atom and acylation of the nitrogen atom. The starting reagent is often 5-amino-1,3,4-thiadiazole-2-thiol . The reaction conditions usually involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .

Chemical Reactions Analysis

N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}cyclopropanecarboxamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino or sulfanyl groups are replaced by other functional groups. Common reagents and conditions used in these reactions include organic solvents like ethanol and catalysts such as palladium on carbon.

Scientific Research Applications

N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}cyclopropanecarboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has been studied for its potential as an enzyme inhibitor.

    Medicine: It shows promise in the development of new drugs, particularly for its anticancer and anti-inflammatory properties.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, which can lead to the disruption of cellular processes. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}cyclopropanecarboxamide can be compared with other thiadiazole derivatives, such as:

Properties

IUPAC Name

N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O2S2/c9-5(13)3-15-8-12-11-7(16-8)10-6(14)4-1-2-4/h4H,1-3H2,(H2,9,13)(H,10,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSUUFDQYGWDDLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NN=C(S2)SCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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